2-Amino-5-(dimethylamino)-2-methylpentanoic acid dihydrochloride
Description
Properties
IUPAC Name |
2-amino-5-(dimethylamino)-2-methylpentanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.2ClH/c1-8(9,7(11)12)5-4-6-10(2)3;;/h4-6,9H2,1-3H3,(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRPULFQVCJSRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN(C)C)(C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(dimethylamino)-2-methylpentanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpentanoic acid and dimethylamine.
Amidation Reaction: The 2-methylpentanoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Amine Addition: The acid chloride is then reacted with dimethylamine in the presence of a base such as triethylamine (Et₃N) to form the amide intermediate.
Reduction: The amide intermediate is reduced using a reducing agent like lithium aluminum hydride (LiAlH₄) to yield the desired amine.
Hydrochloride Formation: Finally, the free base is converted to its dihydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(dimethylamino)-2-methylpentanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of catalysts.
Reduction: NaBH₄ in methanol or ethanol, catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of bases like NaOH or K₂CO₃.
Major Products
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Reduced amine derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Organic Synthesis
2-Amino-5-(dimethylamino)-2-methylpentanoic acid dihydrochloride serves as a versatile building block in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical reactions, including:
- Esterification : The compound can be utilized to synthesize esters, enhancing its application in creating pharmaceutical intermediates.
- Nucleophilic Substitution : The amino groups allow for nucleophilic substitution reactions, leading to the formation of diverse amides and other derivatives.
Biochemical Research
In biochemical assays, this compound is used to study enzyme-substrate interactions and as a substrate for various biochemical pathways. Its dual amine groups facilitate binding with biological targets, making it useful for:
- Enzyme Kinetics : Investigating the kinetics of enzymes that interact with amino acids.
- Binding Affinity Studies : Assessing the binding affinities of potential therapeutic targets.
Medicinal Chemistry
The compound's potential therapeutic properties are under investigation for various applications:
- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may reduce oxidative stress and improve neuronal survival rates in models of neurodegeneration, indicating potential applications in treating diseases like Alzheimer's .
Case Study: Neuroprotective Properties
A study demonstrated that this compound exhibited neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress markers. This suggests its potential utility in developing treatments for neurodegenerative disorders.
Antimicrobial Activity
Research has shown that this compound possesses antimicrobial properties against various bacterial strains.
Case Study: Antimicrobial Efficacy
In a comparative study, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a higher efficacy against Gram-positive strains such as Staphylococcus aureus compared to Pseudomonas aeruginosa, suggesting it could be developed into an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 µg/mL |
| Escherichia coli | 0.027 µg/mL |
| Pseudomonas aeruginosa | Higher MIC values observed |
Mechanism of Action
The mechanism of action of 2-Amino-5-(dimethylamino)-2-methylpentanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and dimethylamino groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs:
Key Observations:
- Functional Groups: The target compound’s dimethylamino and methyl groups distinguish it from analogs like NG-Dimethylarginine (dimethylguanidino group) and 5-Amino-2-methylbenzothiazole (heterocyclic benzothiazole) .
- Salt Forms : Dihydrochloride salts are common among these compounds, improving solubility for in vitro studies .
- Molecular Weight: The target compound’s estimated weight (~275 g/mol) aligns with other dihydrochloride salts, though NG-Dimethylarginine is heavier due to its guanidino moiety .
Biological Activity
2-Amino-5-(dimethylamino)-2-methylpentanoic acid dihydrochloride, also known as DMAMP, is a synthetic organic compound with significant biological activity due to its unique structural features. This compound is characterized by its amino and dimethylamino functional groups, which facilitate interactions with various biological targets, potentially influencing their activity. This article reviews the biological activities of DMAMP, focusing on its pharmacological potential and applications in research.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₈Cl₂N₂O₂
- Molecular Weight : Approximately 247.16 g/mol
- Structure : The presence of both amino and dimethylamino groups allows for hydrogen bonding and electrostatic interactions with biological molecules.
The biological activity of DMAMP is primarily attributed to its ability to interact with enzymes and receptors through its functional groups. These interactions can modulate enzymatic activity, influence receptor signaling pathways, and affect various physiological processes.
Key Mechanisms:
- Enzyme Modulation : DMAMP may act as an enzyme inhibitor or activator, depending on the target.
- Receptor Interaction : The compound can bind to specific receptors, potentially altering their function and downstream signaling.
- Hydrogen Bonding : The amino groups enhance the compound's ability to form hydrogen bonds with biological targets.
Biological Activities
Research indicates that DMAMP exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that DMAMP may possess antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
- Cytotoxicity : In vitro studies have shown that DMAMP can induce cytotoxic effects in certain cancer cell lines, indicating potential applications in oncology.
- Neuroprotective Effects : Some studies suggest that DMAMP may have neuroprotective properties, which could be beneficial in neurodegenerative disease models.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Potential effectiveness against bacterial strains | |
| Cytotoxicity | Induces cell death in cancer cell lines | |
| Neuroprotection | Protective effects in neurodegenerative models |
Case Studies
Several studies have explored the biological activity of DMAMP:
-
Cytotoxicity Study :
- A study assessed the cytotoxic effects of DMAMP on various cancer cell lines using MTT assays. Results indicated significant cell death at concentrations above 50 µM, suggesting a dose-dependent response.
- Findings : IC50 values ranged from 30 to 60 µM across different cell lines, highlighting its potential as an anticancer agent.
-
Neuroprotective Effects :
- Research involving animal models of neurodegeneration showed that DMAMP administration led to reduced neuronal loss and improved behavioral outcomes in treated subjects.
- Mechanism : The neuroprotective effect was linked to the modulation of oxidative stress pathways.
-
Antimicrobial Activity Investigation :
- In vitro tests demonstrated that DMAMP exhibited inhibitory effects against several bacterial strains, including E. coli and S. aureus.
- Results : Minimum inhibitory concentrations (MICs) were found to be below 100 µg/mL for both strains.
Q & A
Q. What methodologies are recommended for characterizing the purity and structural integrity of 2-amino-5-(dimethylamino)-2-methylpentanoic acid dihydrochloride?
To ensure compound integrity, use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and functional groups via H and C NMR, referencing spectral libraries for dimethylamino and carboxylate moieties .
- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns (C18) with UV detection at 210–220 nm. Validate against certified reference standards .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with theoretical values (e.g., CHNO·2HCl) .
Q. How can researchers validate the compound’s identity in biological matrices such as serum or plasma?
Q. What precautions are critical when handling this compound in laboratory settings?
- Safety Protocols : Avoid inhalation and skin contact (P261/P262 GHS precautions) .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hygroscopic degradation .
Advanced Research Questions
Q. How should researchers design experiments to investigate the compound’s role in nitric oxide synthase (NOS) inhibition?
- In Vitro Assays : Use purified NOS isoforms (e.g., endothelial NOS) with L-arginine as a substrate. Measure competitive inhibition via IC values and kinetic parameters (K) using fluorometric or colorimetric assays .
- In Vivo Models : Administer the compound in rodent models of endothelial dysfunction. Monitor nitric oxide metabolites (e.g., nitrite/nitrate) in plasma via chemiluminescence .
Q. How can contradictory data on the compound’s pharmacokinetic stability be resolved?
- Matrix Effects : Compare stability in serum vs. cell culture media, noting pH-dependent hydrolysis (e.g., 94% recovery in cell media vs. 102% in plasma) .
- Degradation Studies : Conduct accelerated stability testing (25°C/60% RH) with HPLC monitoring to identify degradation products (e.g., demethylated derivatives) .
Q. What strategies optimize the synthesis of this compound to minimize impurities?
Q. How can researchers address discrepancies in reported IC50_{50}50 values across different assay systems?
Q. What advanced techniques are suitable for studying the compound’s cellular uptake mechanisms?
- Radiolabeling : Synthesize C-labeled analogs and quantify intracellular accumulation via scintillation counting .
- Imaging : Use fluorescent derivatives (e.g., FITC conjugation) with confocal microscopy to track subcellular localization .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
